2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde
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Overview
Description
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been shown to possess a broad range of pharmacological properties . They have been associated with anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, and antiprotozoal activities .
Mode of Action
It’s known that imidazo[1,2-a]pyridines exhibit a phenomenon known as excited-state intramolecular proton transfer (esipt) luminescence . This process involves the transfer of a proton in the excited state, leading to a large Stokes shift and the emission of light of various colors . The energy of ESIPT luminescence can be tuned by introducing aryl groups into the molecule .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines have been shown to possess a broad range of pharmacological properties , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the luminescence properties of imidazo[1,2-a]pyridines can be influenced by the nature of the substituents on the molecule and the environment in which the molecule is placed .
Preparation Methods
The synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a formylating agent. One common method includes suspending 2-phenylimidazo[1,2-a]pyridine in chloroform, followed by the addition of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures (0–5°C). The mixture is then refluxed for several hours, neutralized with sodium carbonate, and purified to obtain the desired product .
Chemical Reactions Analysis
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a ligand in coordination chemistry
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
6-Nitroso-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a nitroso group, which imparts different chemical properties.
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanol: The aldehyde group is reduced to an alcohol, altering its reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-6-7-14-15-13(9-16(14)8-11)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUHCJZXAIVQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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